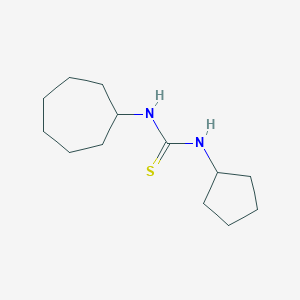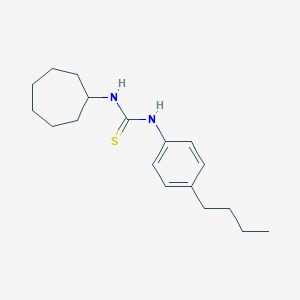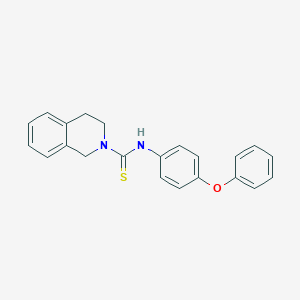
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide, also known as PPIQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPIQ belongs to the class of isoquinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide is not fully understood. However, it has been proposed that N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide exerts its biological activities by modulating various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess neuroprotective effects by inhibiting the production of reactive oxygen species and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It possesses a wide range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has poor stability in biological fluids, which can limit its usefulness in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Furthermore, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be modified to improve its solubility, stability, and bioavailability, which can enhance its therapeutic potential. Finally, combination therapy with other drugs or compounds can be explored to enhance its efficacy and overcome drug resistance.
Synthesemethoden
The synthesis of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide involves the reaction of 4-phenoxyaniline with 3,4-dihydroisoquinoline-2(1H)-carbothioamide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The yield of N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects. N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
Produktname |
N-(4-phenoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide |
|---|---|
Molekularformel |
C22H20N2OS |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
N-(4-phenoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C22H20N2OS/c26-22(24-15-14-17-6-4-5-7-18(17)16-24)23-19-10-12-21(13-11-19)25-20-8-2-1-3-9-20/h1-13H,14-16H2,(H,23,26) |
InChI-Schlüssel |
NGLPBUYYWGNWQF-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=S)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4-fluorophenyl)-8-methyl-3-phenyl-10-(thien-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216328.png)
![6-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B216330.png)
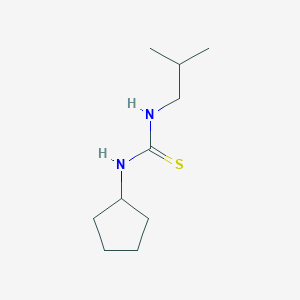
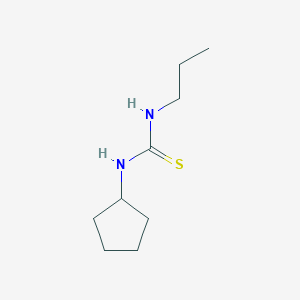
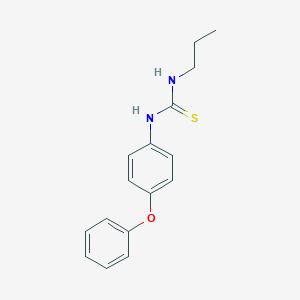
![3-(3,4-dimethoxyphenyl)-10-hexanoyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216340.png)
![11-(3-fluorophenyl)-10-isobutyryl-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216341.png)
![10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
![4-[3-(4-tert-butylphenyl)-1-oxo-11-pyridin-4-yl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B216343.png)
![3-(4-tert-butylphenyl)-10-(trifluoroacetyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216345.png)
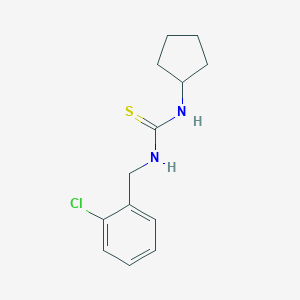
![4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)
